BenchChemオンラインストアへようこそ!

CG-806

Acute Myeloid Leukemia FLT3 Mutation Drug Sensitivity

CG-806 (luxeptinib) is a first-in-class, non-covalent pan-FLT3/BTK/Aurora kinase inhibitor overcoming dual resistance: BTK C481S mutation (ibrutinib failure) and FLT3-ITD/TKD autophagy-mediated resistance. In 265 primary AML samples, CG-806 achieved superior median potency (IC50 0.08 µM) vs gilteritinib, quizartinib, and midostaurin, with preserved activity in TP53-mutant and IDH1-mutant subsets. Oral dosing @ 300 mg/kg BID yielded 91% durable cures in xenograft models without toxicity. Ideal for preclinical resistance studies, ex vivo drug profiling, and in vivo translational oncology. Order high-purity CG-806 for your research program today.

Molecular Formula C26H19F4N5O2
Molecular Weight 509.5 g/mol
CAS No. 1370466-81-1
Cat. No. B606623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCG-806
CAS1370466-81-1
SynonymsCG-806;  CG 806;  CG806;  CG-026806;  CG 026806;  CG026806.
Molecular FormulaC26H19F4N5O2
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O
InChIInChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)
InChIKeyBOLRZWTVMUHQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CG-806 (Luxeptinib) CAS 1370466-81-1: First-in-Class Pan-FLT3/Pan-BTK Inhibitor


CG-806 (luxeptinib) is a first-in-class, orally bioavailable, non-covalent small molecule multi-kinase inhibitor that simultaneously targets both FLT3 (including all clinically relevant mutant forms) and BTK (including the ibrutinib-resistant C481S mutant), along with a unique cluster of other oncogenic kinases including Aurora kinases, CSF1R, and KIT [1]. It is currently in Phase 1 clinical development (NCT04477291, NCT03893682) for relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies [2].

CG-806 (Luxeptinib) CAS 1370466-81-1: Overcoming Clinical Resistance via FLT3/BTK Co-Targeting


CG-806 cannot be simply interchanged with other FLT3 inhibitors (e.g., midostaurin, gilteritinib, quizartinib) or BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) due to its unique, mechanistically differentiated profile. Its non-covalent binding mode circumvents the C481S BTK resistance mutation that limits covalent BTK inhibitors [1], and its simultaneous inhibition of FLT3, BTK, and Aurora kinases overcomes FLT3 inhibitor resistance mediated by autophagy and microenvironmental signaling, a key failure point for selective FLT3 inhibitors in AML [2]. Furthermore, its distinct kinase selectivity profile, which spares kinases associated with clinical toxicity (e.g., certain off-targets of earlier FLT3 inhibitors), translates to a differentiated preclinical and clinical safety and tolerability profile [3].

CG-806 (Luxeptinib) CAS 1370466-81-1: Quantitative Differentiation Against Clinical FLT3 and BTK Inhibitors


Superior Potency in Primary AML Patient Samples Across Diverse Mutational Backgrounds

CG-806 exhibits superior ex vivo potency against a large panel of primary AML patient samples compared to seven other FLT3 inhibitors. In an analysis of 265 primary AML samples, the median IC50 of CG-806 was 0.08 µM, which was significantly lower (p < 0.001) than the median IC50 values for all comparators, including midostaurin, sorafenib, sunitinib, dovitinib, quizartinib, crenolanib, and gilteritinib [1]. This superior potency was maintained even in samples harboring TP53 mutations, where other FLT3 inhibitors showed relative resistance [1].

Acute Myeloid Leukemia FLT3 Mutation Drug Sensitivity

Enhanced Anti-Proliferative Activity in FLT3-ITD Driven AML Cells

In direct comparisons, CG-806 demonstrates markedly enhanced anti-proliferative activity against human AML cells harboring the FLT3-ITD mutation compared to second-generation FLT3 inhibitors. In the FLT3-ITD mutant AML cell line MV4-11, the IC50 for CG-806 was 0.17 nM, which represents an activity approximately 50 to 250-fold higher than that observed for quizartinib or gilteritinib under comparable assay conditions [1].

FLT3-ITD Anti-Proliferative Acute Myeloid Leukemia

Superior Cytotoxicity in Chronic Lymphocytic Leukemia (CLL) Compared to Ibrutinib

In a direct head-to-head comparison using the MEC-1 CLL cell line, CG-806 demonstrated vastly superior cytotoxic activity compared to the first-generation BTK inhibitor ibrutinib. The IC50 for CG-806 was 32.0 nM, while the IC50 for ibrutinib was 3773 nM, representing a greater than 100-fold difference in potency [1]. Furthermore, CG-806 at 0.1 µM completely abrogated cell viability, while ibrutinib was only mildly cytotoxic even at 10 µM [1]. This activity was also confirmed in primary CLL samples, where the median IC50 for CG-806 was 0.114 µM compared to 4.09 µM for ibrutinib (n=95) [2].

Chronic Lymphocytic Leukemia BTK Inhibition Drug Resistance

In Vivo Tumor Eradication and Durable Cures in FLT3-ITD AML Xenograft Model

In a preclinical MV4-11 FLT3-ITD AML subcutaneous xenograft mouse model, oral administration of CG-806 twice daily for 28 days resulted in complete and durable tumor regression. At doses of 100 mg/kg and 300 mg/kg BID, 45% (5/11) and 91% (10/11) of mice, respectively, were cured through day 120, with no tumor regrowth observed during a 60-day period after treatment cessation. Furthermore, re-treatment of the uncured mice at day 88 with CG-806 for an additional 28 days resulted in cures in all re-treated mice without evidence of drug resistance [1].

AML Xenograft In Vivo Efficacy Durable Response

CG-806 (Luxeptinib) CAS 1370466-81-1: Best-Fit Research and Industrial Application Scenarios


Preclinical Efficacy Testing in FLT3-ITD/TKD Double-Mutant AML Models

Researchers investigating mechanisms of resistance to FLT3-targeted therapies in AML should prioritize CG-806. Evidence demonstrates that CG-806 significantly reduces AML burden and extends survival in a patient-derived xenograft (PDX) model of FLT3 inhibitor-resistant, FLT3-ITD/TKD double-mutant primary AML, a high-risk clinical scenario for which current FLT3 inhibitors often fail [1]. Its unique co-targeting of FLT3, BTK, and Aurora kinases overcomes autophagy-mediated resistance [1], making it an essential tool for preclinical studies of acquired resistance.

Studies of Ibrutinib-Resistant B-Cell Malignancies

CG-806 is ideally suited for research in B-cell malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), where resistance to covalent BTK inhibitors like ibrutinib is a clinical challenge. The compound potently inhibits both wild-type BTK (IC50 ~8 nM) and the ibrutinib-resistant BTK C481S mutant (IC50 ~2.5 nM) [1]. Its superior cytotoxicity compared to ibrutinib in primary CLL cells (median IC50: 0.114 µM vs. 4.09 µM) [2] supports its use as a benchmark compound for evaluating next-generation BTK-targeting strategies.

Large-Scale Ex Vivo Drug Sensitivity and Biomarker Discovery Screens

For translational oncology programs conducting large-scale ex vivo drug sensitivity profiling on primary patient samples, CG-806 offers a key advantage. In a screen of 265 primary AML samples, CG-806 demonstrated superior median potency (IC50 = 0.08 µM) compared to all tested FLT3 inhibitors, including gilteritinib, quizartinib, and midostaurin [1]. Importantly, its activity was preserved in genetically defined high-risk subsets, such as those harboring TP53 mutations or IDH1 R132 mutations [2], making it a valuable probe for identifying patient populations most likely to benefit from this therapeutic class.

In Vivo Pharmacodynamic and Safety Pharmacology Studies

CG-806 is a strong candidate for in vivo studies requiring sustained target engagement and a favorable therapeutic window. Preclinical GLP toxicology studies in mice and dogs showed no adverse effects on body weight, cardiovascular function, or other major organ systems at doses that produced micromolar plasma levels [1]. In a xenograft efficacy study, oral dosing of CG-806 at 300 mg/kg BID achieved durable cures in 91% of mice without evidence of toxicity, demonstrating a wide therapeutic window suitable for combination therapy and long-term dosing studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CG-806

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.